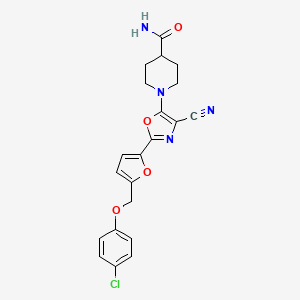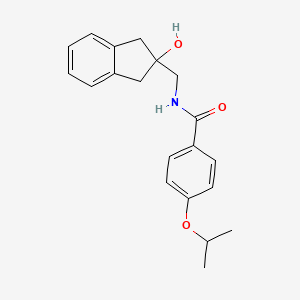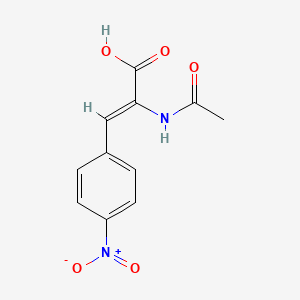![molecular formula C18H19BrO4 B2922102 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde CAS No. 565168-87-8](/img/structure/B2922102.png)
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde, also known as BPEPB, is a chemical compound used in scientific research for its potential therapeutic properties.
Mécanisme D'action
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Additionally, 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, research could focus on the development of new drugs based on the structure of 4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde.
Méthodes De Synthèse
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 4-bromophenol with ethylene oxide, followed by the reaction of the resulting product with 3-propoxybenzaldehyde. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory and antitumor effects, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
4-[2-(4-bromophenoxy)ethoxy]-3-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-2-9-22-18-12-14(13-20)3-8-17(18)23-11-10-21-16-6-4-15(19)5-7-16/h3-8,12-13H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYXPMJWKFBBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)

![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)